![molecular formula C8H12O5 B14288679 [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde CAS No. 114103-10-5](/img/structure/B14288679.png)
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde is a chemical compound with the molecular formula C8H12O5 It is characterized by the presence of a dioxane ring and an acetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde typically involves the reaction of ethylene oxide with dioxane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 70°C and allowing the reaction to proceed for a specified duration to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where ethylene oxide and dioxane are mixed in precise ratios. The reaction is monitored using advanced analytical techniques to ensure the purity and yield of the product. The final product is then purified through distillation or crystallization processes to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the acetaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxane ring may also interact with hydrophobic regions of biomolecules, influencing their stability and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Oxydiacetaldehyde
- 1,4-Dioxane-2-acetaldehyde
Comparison
Compared to similar compounds, [2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde is unique due to the presence of both a dioxane ring and an acetaldehyde group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in various applications .
Propiedades
Número CAS |
114103-10-5 |
|---|---|
Fórmula molecular |
C8H12O5 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-[2-(2-oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde |
InChI |
InChI=1S/C8H12O5/c9-2-1-8(12-4-3-10)7-11-5-6-13-8/h2-3H,1,4-7H2 |
Clave InChI |
SUSUUYDQRLGWIZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CO1)(CC=O)OCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
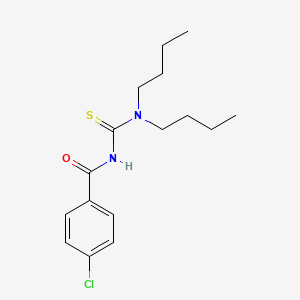


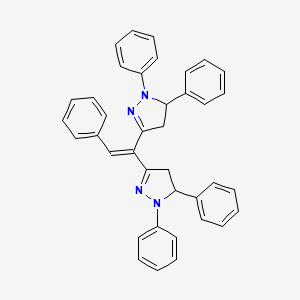
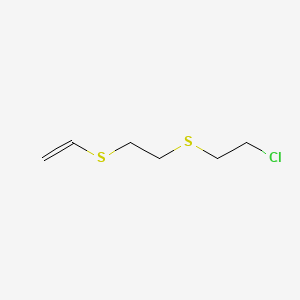
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
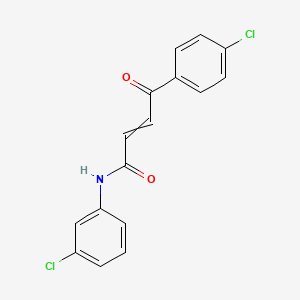
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
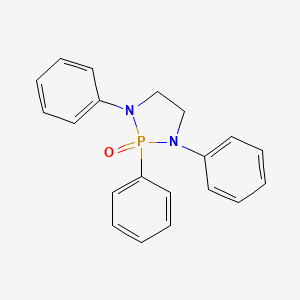

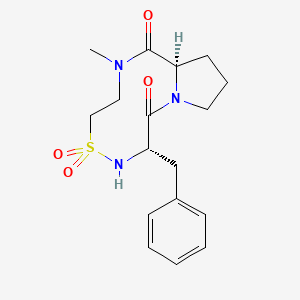
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
